molecular formula C18H19N3O4S B2624705 N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 922059-59-4

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2624705
CAS No.: 922059-59-4
M. Wt: 373.43
InChI Key: GPCLQCGYGFWMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide" is a sulfonamide-derived acetamide compound featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core linked to a 3-methylphenylacetamide group via a sulfamoyl bridge. This structure combines the pharmacophoric elements of sulfonamides (known for enzyme inhibition and bioactivity) and tetrahydroquinoline derivatives (associated with anti-inflammatory and anticancer properties) . The compound’s synthesis likely involves coupling sulfanilyl chloride intermediates with amino-substituted tetrahydroquinoline derivatives, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

N-[3-methyl-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-9-14(19-12(2)22)5-7-17(11)26(24,25)21-15-4-6-16-13(10-15)3-8-18(23)20-16/h4-7,9-10,21H,3,8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCLQCGYGFWMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 2-oxo-1,2,3,4-tetrahydroquinoline, can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine to form the sulfonamide intermediate.

    Acetamide Formation: The final step involves the acylation of the sulfonamide intermediate with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Biological Studies: The compound is used in studies to understand the role of sulfonamides in biological systems, particularly their interaction with proteins and enzymes.

    Chemical Biology: It serves as a probe to study the mechanisms of action of sulfonamide-based drugs.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle Influence: The tetrahydroquinoline core in the target compound distinguishes it from tetrahydrofuran () and quinoxaline-dione () analogs. The fused bicyclic system in tetrahydroquinoline may enhance aromatic stacking interactions compared to monocyclic analogs .
  • Sulfamoyl vs. Thioether Linkages : The sulfamoyl bridge (-SO₂NH-) in the target compound contrasts with the thioether (-S-) in ’s derivative. Sulfamoyl groups are more polar, possibly improving solubility but reducing membrane permeability .
Pharmacological Activity Comparisons
  • Analgesic Activity: Compound 35 (piperazinyl sulfonamide) exhibits analgesic activity comparable to paracetamol, suggesting that bulky sulfonamide substituents (e.g., piperazine) enhance central nervous system penetration . The target compound’s tetrahydroquinoline core may confer anti-inflammatory effects, but direct analgesic data are lacking.
  • Anticancer Potential: ’s dihydroquinoline derivative (434.94 Da) includes a chloro-phenyl group, a motif linked to topoisomerase inhibition. The target compound’s methyl group may modulate cytotoxicity differently .
  • Enzyme Inhibition: Quinoxaline-dione derivatives () and tetrahydrocarbazoles () inhibit kinases or carbonic anhydrases. The target compound’s sulfamoyl group could similarly target sulfa-dependent enzymes .
Physicochemical Properties
  • Melting Points: The target compound’s melting point is unreported, but analogs like 4a () melt at 230–232°C, correlating with aromaticity and hydrogen-bonding capacity. Substituted tetrahydroquinolines typically exhibit higher melting points than non-fused heterocycles .
  • Solubility : Piperazine-containing sulfonamides () show enhanced aqueous solubility due to basic nitrogen atoms, whereas the target compound’s methyl group may reduce solubility .

Biological Activity

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a tetrahydroquinoline moiety linked to a phenylacetamide group via a sulfonamide bond. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 388.5 g/mol. The structural formula can be represented as follows:

N 3 methyl 4 N 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl sulfamoyl phenyl acetamide\text{N 3 methyl 4 N 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl sulfamoyl phenyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline moiety is known for its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. The sulfamoyl group may enhance its binding affinity to target proteins, promoting therapeutic effects through inhibition of cell proliferation and induction of apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • MCF-7 (breast adenocarcinoma) : IC50 = 14.7 µM
  • HepG2 (hepatocellular carcinoma) : IC50 = 0.9 µM
  • Human epidermoid carcinoma : Demonstrated notable antiproliferative effects.

These findings suggest that the compound could serve as a potential chemotherapeutic agent against multiple cancer types by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Demonstrated higher efficacy than traditional antibiotics like ampicillin in certain assays.

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of the compound against several cancer cell lines using standard MTT assays. The results highlighted that the compound's mechanism involves the activation of caspase pathways leading to increased apoptosis in HepG2 cells while downregulating anti-apoptotic markers such as Bcl-2 .

Cell LineIC50 (µM)
MCF-714.7
HepG20.9
Human epidermoid carcinomaNot specified

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties where the compound was tested against various bacterial strains. The results indicated that it outperformed conventional antibiotics in inhibiting bacterial growth.

Bacterial StrainMIC (mg/mL)
E. coli0.004
S. aureus0.008
L. monocytogenes0.015

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine, followed by coupling with 3-methyl-4-aminophenylacetamide. Critical intermediates include the sulfamoyl chloride derivative and the activated acetamide precursor. Reaction conditions (e.g., anhydrous solvents, temperature control) must be optimized to avoid side reactions like hydrolysis of the sulfonamide group. Characterization of intermediates via 1^1H NMR and LC-MS is essential to confirm purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1^1H/13^{13}C NMR : Confirm the presence of methyl groups (δ ~2.3 ppm for acetamide CH3_3) and aromatic protons in the tetrahydroquinolinyl moiety.
  • HRMS : Verify molecular ion peaks matching the exact mass (e.g., C20_{20}H20_{20}N3_3O4_4S+^+).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally similar N-(substituted phenyl)acetamides .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • HPLC monitoring : Track degradation products under varying pH, humidity, and light exposure.
  • Storage recommendations : Use inert atmospheres (argon) and desiccants to prevent sulfonamide hydrolysis, which is common in moisture-sensitive analogs .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets).
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends.
  • Limitations : Inaccuracies arise from rigid protein models and neglect of solvation effects. Experimental validation via enzyme inhibition assays (e.g., IC50_{50} determination) is critical .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NOESY vs. XRD results)?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational equilibria causing conflicting NOESY cross-peaks.
  • DFT calculations : Compare theoretical and experimental XRD bond angles/rotational barriers to identify dominant conformers.
  • Case study : For N-(4-chloro-2-nitrophenyl)acetamide analogs, torsional discrepancies between nitro and benzene planes were resolved via crystallography .

Q. How can researchers optimize the regioselectivity of sulfamoylation in derivatives of this compound?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) to direct sulfamoylation to the desired position.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity.
  • Catalysis : Use DMAP to accelerate coupling reactions, as shown in sulfonamide-based syntheses .

Key Challenges and Solutions

  • Contamination in synthesis : Trace metal impurities from catalysts can skew bioactivity results. Mitigate via chelation (EDTA washes) or HPLC purification .
  • Polymorphism issues : Differing crystal forms alter solubility. Use slurry conversion or controlled crystallization to isolate the thermodynamically stable form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.